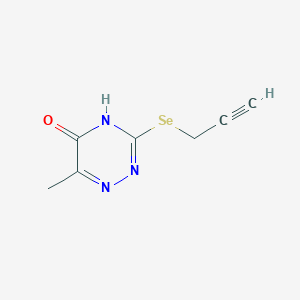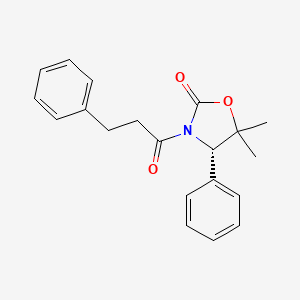![molecular formula C15H9NO B12552134 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile CAS No. 150508-73-9](/img/structure/B12552134.png)
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is an organic compound characterized by the presence of a hydroxyphenyl group and a benzonitrile moiety connected via an ethynyl linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodobenzonitrile and 4-ethynylphenol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient recovery and recycling of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is utilized in several scientific research domains:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the preparation of advanced materials and as a test compound for cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Ethynylbenzonitrile: Lacks the hydroxyphenyl group, making it less versatile in hydrogen bonding studies.
4-Hydroxybenzonitrile: Lacks the ethynyl linkage, reducing its reactivity in cross-coupling reactions.
Uniqueness: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile’s combination of a hydroxyphenyl group and an ethynyl linkage provides unique reactivity and interaction capabilities, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
150508-73-9 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H |
Clé InChI |
SFXWUCDQLZMNCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


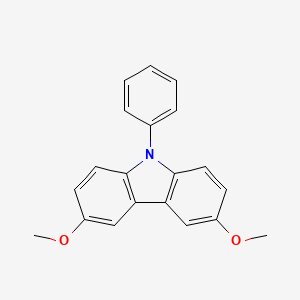
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)


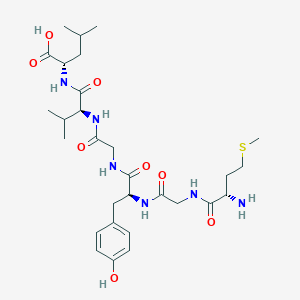

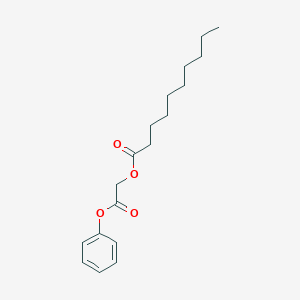
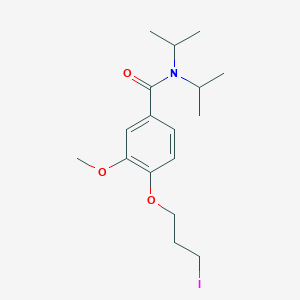

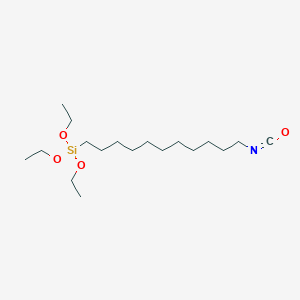
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
